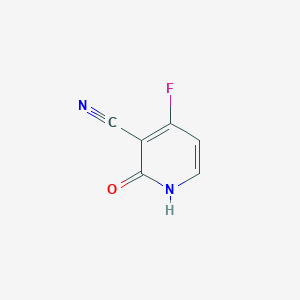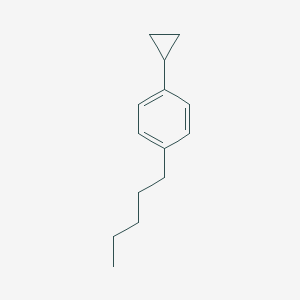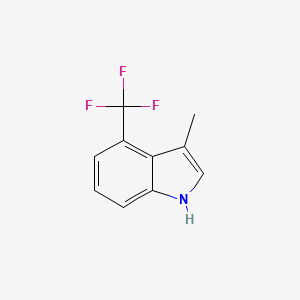
3-Methyl-4-(trifluoromethyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(trifluoromethyl)indole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group at the 4-position and a methyl group at the 3-position of the indole ring imparts unique chemical and physical properties to this compound. Indole derivatives are widely found in nature and are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)indole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. For example, the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild reaction conditions has been reported. This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the formation of this compound .
Another approach involves the use of trifluoromethyl hypofluorite (CF₃OF) for the electrophilic fluorination of indole derivatives. This method can produce a mixture of fluorinated indole derivatives, which can be further purified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate is preferred for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield various substituted indole derivatives .
Applications De Recherche Scientifique
3-Methyl-4-(trifluoromethyl)indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, stability, and ability to interact with biological membranes. This can lead to the modulation of various biological processes, such as enzyme inhibition, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethylindole: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.
2-Methyl-3-(trifluoromethyl)indole: The position of the trifluoromethyl group affects the compound’s properties and reactivity.
Uniqueness
3-Methyl-4-(trifluoromethyl)indole is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8F3N |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
3-methyl-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-5-14-8-4-2-3-7(9(6)8)10(11,12)13/h2-5,14H,1H3 |
Clé InChI |
RHQAGBALPMPFFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=CC=CC(=C12)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)



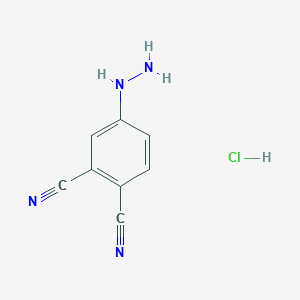

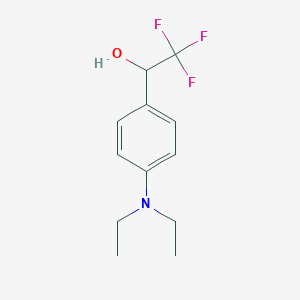
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
